molecular formula C29H42N4 B11965668 3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11965668
M. Wt: 446.7 g/mol
InChI Key: PYWUVRLJASWXKI-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials may include pyrido[1,2-a]benzimidazole derivatives, alkyl halides, and amines. Common synthetic routes may involve:

    Alkylation: Introduction of the 3-methylbutyl group through an alkylation reaction using an appropriate alkyl halide.

    Amination: Introduction of the undecylamino group via nucleophilic substitution with an undecylamine.

    Cyclization: Formation of the pyrido[1,2-a]benzimidazole core through cyclization reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-Methyl-2-(3-methylbutyl)-1-(decylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H42N4

Molecular Weight

446.7 g/mol

IUPAC Name

3-methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H42N4/c1-5-6-7-8-9-10-11-12-15-20-31-28-24(19-18-22(2)3)23(4)25(21-30)29-32-26-16-13-14-17-27(26)33(28)29/h13-14,16-17,22,31H,5-12,15,18-20H2,1-4H3

InChI Key

PYWUVRLJASWXKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCC(C)C

Origin of Product

United States

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